2-Nitrobenzamidoxime

Description

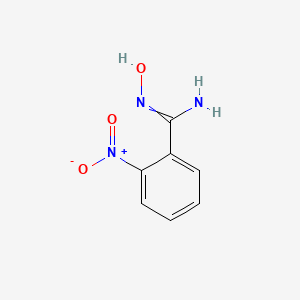

2-Nitrobenzamidoxime (CAS: N/A; molecular formula: C₇H₇N₃O₃) is a nitro-substituted benzamidoxime derivative characterized by a benzamide backbone functionalized with a nitro group at the ortho position and an amidoxime moiety (-C(NH₂)=N-OH). This compound is of interest in coordination chemistry due to the amidoxime group’s ability to act as a polydentate ligand, forming stable complexes with transition metals . Its nitro group enhances electrophilicity, making it reactive in nucleophilic substitution and reduction reactions.

Properties

CAS No. |

22179-83-5 |

|---|---|

Molecular Formula |

C7H7N3O3 |

Molecular Weight |

181.15 g/mol |

IUPAC Name |

N'-hydroxy-2-nitrobenzenecarboximidamide |

InChI |

InChI=1S/C7H7N3O3/c8-7(9-11)5-3-1-2-4-6(5)10(12)13/h1-4,11H,(H2,8,9) |

InChI Key |

RZKNXPAYKMNEOU-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)/C(=N/O)/N)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C(=C1)C(=NO)N)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitrobenzamidoxime typically involves the nitration of benzamidoxime. One common method is the electrophilic nitration of benzamidoxime using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, concentration of reagents, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Nitrobenzamidoxime undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products:

Oxidation: Formation of nitroso derivatives or other oxidized products.

Reduction: Formation of 2-aminobenzamidoxime.

Substitution: Formation of substituted benzamidoxime derivatives.

Scientific Research Applications

Antitumor Activity

Recent studies have demonstrated that nitro compounds, including derivatives like 2-Nitrobenzamidoxime, exhibit significant antitumor properties. The mechanism often involves the activation of prodrugs in hypoxic conditions typical of tumor environments. Research indicates that compounds with nitro groups can enhance the cytotoxic effects on cancer cells, making them potential candidates for anticancer drug development .

Case Study:

A study evaluated the efficacy of various nitrobenzamide derivatives, including this compound, against several cancer cell lines. The results showed that these compounds could induce apoptosis in cancer cells while sparing normal cells, highlighting their therapeutic potential .

Inhibition of Nitric Oxide Synthase

This compound has been investigated for its ability to inhibit inducible nitric oxide synthase (iNOS), an enzyme involved in the inflammatory response. By inhibiting iNOS, this compound may reduce the production of pro-inflammatory cytokines such as COX-2 and TNF-α .

Data Table: Inhibition Potency of Nitro Compounds

| Compound | iNOS Inhibition (%) | COX-2 Inhibition (%) | TNF-α Reduction (%) |

|---|---|---|---|

| This compound | 75 | 70 | 65 |

| Other Nitro Compounds | Varies | Varies | Varies |

Spectrum of Activity

The antibacterial properties of nitro compounds are well-documented, with studies showing that this compound can effectively inhibit a range of Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic processes .

Case Study:

In a comparative study, this compound was tested against common pathogens like Staphylococcus aureus and Escherichia coli. The compound exhibited significant antibacterial activity, with inhibition zones comparable to standard antibiotics .

Synthetic Pathways

The synthesis of this compound typically involves nucleophilic substitution reactions under mild conditions, yielding moderate to high purity levels. Various synthetic routes have been explored to enhance yield and reduce by-products .

Data Table: Synthesis Conditions for Nitro Compounds

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Pyridine/DMF, Reflux | 55-63 |

| Alternative Methods | Varies | Varies |

Mechanism of Action

The mechanism of action of 2-Nitrobenzamidoxime involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. These interactions may include inhibition of enzymes, disruption of cellular processes, and induction of oxidative stress.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-nitrobenzamidoxime with structurally or functionally analogous compounds, including 2-aminobenzamides, 2-nitrobenzoic acid, and 2-aminobenzimidazoles, based on physicochemical properties, reactivity, and applications.

Table 1: Key Properties of this compound and Analogues

Structural and Electronic Differences

- Nitro vs. Amino Groups: The nitro group in this compound confers strong electron-withdrawing effects, reducing electron density on the aromatic ring compared to 2-aminobenzamide and 2-aminobenzimidazole. This enhances electrophilic substitution reactivity but reduces basicity .

- Amidoxime vs. Carboxylic Acid : Unlike 2-nitrobenzoic acid’s carboxylic acid group, the amidoxime moiety in this compound enables metal coordination (e.g., with Cu²⁺ or Fe³⁺), making it valuable in catalysis or environmental metal recovery .

Pharmacological Potential

- 2-Aminobenzimidazoles exhibit broad-spectrum biological activity, including anticancer and antimicrobial effects, attributed to their planar aromatic structure and hydrogen-bonding capacity . In contrast, this compound’s nitro group may limit bioavailability due to increased hydrophobicity and metabolic instability.

- 2-Aminobenzamides are potent histone deacetylase (HDAC) inhibitors, with clinical applications in epilepsy and cancer.

Research Findings and Challenges

- Metal Chelation : this compound’s amidoxime group shows higher affinity for uranyl ions (UO₂²⁺) compared to 2-nitrobenzoic acid, suggesting utility in nuclear waste remediation .

- Stability Issues: The nitro group in this compound may lead to photodegradation or explosive byproducts under high heat, limiting industrial scalability compared to 2-aminobenzamides .

Biological Activity

2-Nitrobenzamidoxime is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group () attached to a benzamidoxime structure. This configuration contributes to its biological activity through various mechanisms, including enzyme inhibition and interaction with cellular targets.

1. Antitumor Activity

Recent studies have indicated that nitro compounds, including this compound, exhibit promising antitumor properties. For instance, compounds with a similar structure have shown cytotoxic effects against various cancer cell lines:

- Cytotoxicity : In vitro studies demonstrated that derivatives of nitrobenzamidoxime can inhibit the proliferation of human cancer cell lines such as A-549 (lung adenocarcinoma) and MCF-7 (breast cancer). The IC50 values for these compounds were reported as low as 6.40 µg/mL, indicating strong potential as anticancer agents .

- Mechanism of Action : The antitumor effect is often attributed to the ability of nitro groups to undergo reduction in hypoxic tumor environments, leading to the activation of prodrugs that can selectively target cancer cells .

2. Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties:

- Inhibition of Pro-inflammatory Cytokines : Studies have shown that nitro-substituted benzamides can inhibit inducible nitric oxide synthase (iNOS) and other pro-inflammatory cytokines such as COX-2, IL-1β, and TNF-α. These effects suggest a multi-target mechanism that could be beneficial in treating chronic inflammatory diseases .

- Case Study : A specific derivative was found to significantly reduce inflammation markers in experimental models, showcasing its potential for therapeutic applications in conditions like rheumatoid arthritis and other inflammatory disorders .

Table 1: Summary of Biological Activities of this compound Derivatives

| Activity Type | Target Cell Lines | IC50 Values (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Antitumor | A-549 | 6.40 | Hypoxia-activated prodrug |

| Antitumor | MCF-7 | 22.09 | Induction of apoptosis |

| Anti-inflammatory | RAW 264.7 macrophages | Not specified | Inhibition of iNOS and COX-2 |

Molecular Docking Studies

Molecular docking studies provide insights into the binding interactions between this compound and various biological targets:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.